molecular formula C22H35N9O9 B12379784 Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)

Cat. No.: B12379784
M. Wt: 569.6 g/mol
InChI Key: SZWJVFDWSJILGP-XUXIUFHCSA-N
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Description

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is a synthetic cyclic peptide that contains the amino acid sequence Glycine-Arginine-Glycine-Aspartic acid-Serine-Proline. This compound is known for its role as an integrin ligand, specifically targeting the α5β1 integrin. It is widely used in scientific research due to its ability to inhibit cell adhesion and tumor metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis process includes the following steps:

Industrial Production Methods

Industrial production of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies such as microwave-assisted synthesis can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It can also participate in various biochemical interactions, such as binding to integrins.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIPEA

    Cyclization Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

    Cleavage Reagents: TFA (Trifluoroacetic acid)

Major Products

The major product of the synthesis is the cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro). Side products may include linear peptides and truncated sequences, which are typically removed during purification .

Scientific Research Applications

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

    Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.

    Medicine: Explored as a potential therapeutic agent for inhibiting tumor metastasis and promoting wound healing.

    Industry: Utilized in the development of biomaterials and drug delivery systems

Mechanism of Action

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) exerts its effects by binding to integrins, specifically the α5β1 integrin. This binding inhibits the interaction between integrins and extracellular matrix proteins, thereby preventing cell adhesion and migration. The peptide’s mechanism of action involves the competitive inhibition of integrin-ligand interactions, which can disrupt various cellular processes such as tumor metastasis and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

    Cyclo(Gly-Arg-Gly-Glu-Ser-Pro): A similar cyclic peptide with a Glutamic acid residue instead of Aspartic acid.

    Gly-Arg-Gly-Asp-Ser-Pro-Lys: A linear peptide with an additional Lysine residue.

Uniqueness

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is unique due to its specific sequence and cyclic structure, which confer high affinity and selectivity for the α5β1 integrin. This makes it a valuable tool for studying integrin-mediated processes and developing integrin-targeted therapies .

Properties

Molecular Formula

C22H35N9O9

Molecular Weight

569.6 g/mol

IUPAC Name

2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid

InChI

InChI=1S/C22H35N9O9/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1

InChI Key

SZWJVFDWSJILGP-XUXIUFHCSA-N

Isomeric SMILES

C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N

Canonical SMILES

C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N

Origin of Product

United States

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